

Application Note: Stability Profiling of Vitamin B6 using Impurity 3

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Compound of Interest

Compound Name: Vitaminb6impurity3

Cat. No.: B13051638

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Role of Impurity 3 as an Excipient-Interaction Marker Introduction

In the development of Pyridoxine Hydrochloride (Vitamin B6) formulations, stability is often compromised not just by intrinsic degradation (light/oxidation) but by interaction with excipients. Vitamin B6 Impurity 3 (CAS 1385767-86-1) represents a class of condensation products formed when Pyridoxine reacts with aldehydic impurities (e.g., butyraldehyde residues) present in excipients or packaging.

Monitoring Impurity 3 is essential for:

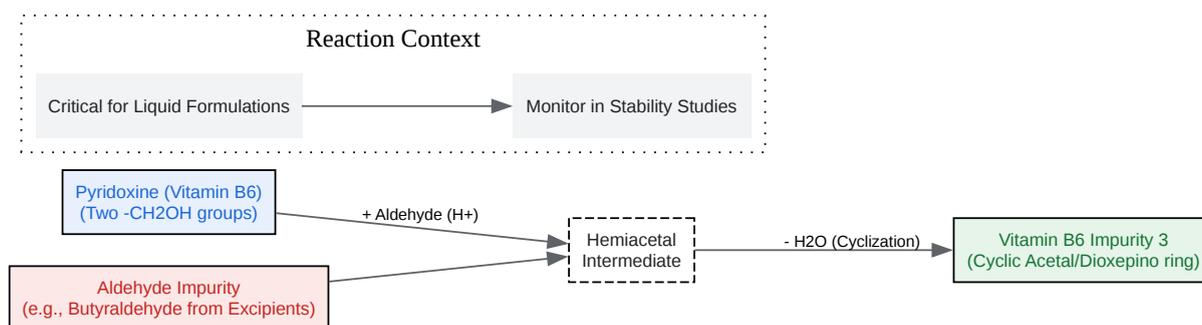
- Excipient Compatibility Profiling: Detecting reactive impurities in polyethylene glycols (PEGs) or flavorings.
- Shelf-Life Prediction: Quantifying the rate of acetal formation under accelerated storage.
- Regulatory Compliance: Meeting ICH Q3B(R2) thresholds for degradation products.

Technical Profile: Vitamin B6 Impurity 3

Parameter	Specification
Common Name	Vitamin B6 Impurity 3 (Commercial Designation)
Chemical Name	8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol
CAS Number	1385767-86-1
Molecular Formula	C ₁₂ H ₁₇ NO ₃
Molecular Weight	223.27 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in Methanol, DMSO; Sparingly soluble in water
Origin	Condensation of Pyridoxine with butyraldehyde (or related aldehydes)

Mechanism of Formation

Pyridoxine contains two hydroxymethyl groups at positions 4 and 5. In the presence of aldehydes (R-CHO) and acidic conditions (common in liquid formulations), these groups undergo cyclization to form a stable dioxepino ring.



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Figure 1: Formation pathway of Impurity 3 via acetalization of Pyridoxine with aldehydic contaminants.

Experimental Protocol: Stability Study Implementation

Phase A: Preparation of Standard Solutions

Objective: Create accurate calibration standards for Relative Response Factor (RRF) determination.

- Stock Solution A (Impurity 3):
 - Weigh 5.0 mg of Vitamin B6 Impurity 3 reference standard.
 - Dissolve in 2 mL Methanol (LC-MS grade) to ensure complete solubility.
 - Dilute to 50.0 mL with Mobile Phase A. (Concentration: 100 µg/mL).
- Stock Solution B (Pyridoxine HCl):
 - Weigh 50.0 mg of Pyridoxine HCl API.
 - Dissolve and dilute to 50.0 mL with Mobile Phase A. (Concentration: 1000 µg/mL).
- System Suitability Solution:
 - Mix 1 mL of Stock A and 1 mL of Stock B.
 - Dilute to 10 mL with Mobile Phase A.
 - Target: Resolution > 2.0 between Pyridoxine and Impurity 3.[\[1\]](#)[\[2\]](#)

Phase B: HPLC Method Parameters (Stability Indicating)

This ion-pair RP-HPLC method is optimized to separate the polar API from the less polar acetal impurity.

Parameter	Condition
Column	C18 End-capped (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 μ m
Mobile Phase A	10 mM Hexanesulfonic acid sodium salt (Ion-Pair) + 0.1% H ₃ PO ₄ in Water (pH 2.8)
Mobile Phase B	Acetonitrile : Methanol (50:50 v/v)
Flow Rate	1.0 mL/min
Gradient	0-5 min: 95% A; 5-20 min: 95% \rightarrow 60% A; 20-25 min: 60% A; 25-30 min: 95% A
Detection	UV @ 290 nm (Isosbestic point approximation) & 254 nm
Column Temp	30°C
Injection Vol	20 μ L

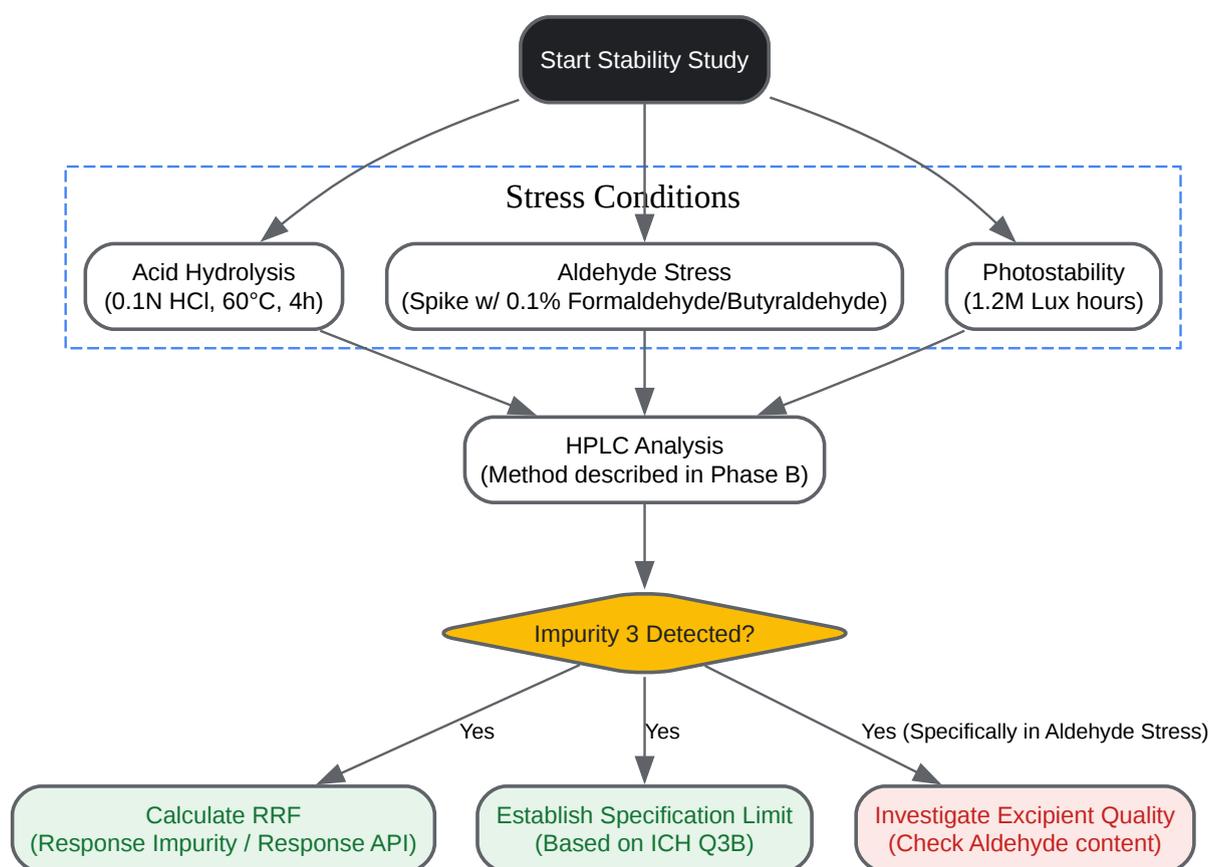
Phase C: Spiking & Recovery Study

Objective: Validate the method's ability to recover Impurity 3 from the specific formulation matrix.

- Placebo Preparation: Prepare the formulation matrix (excipients only) without Vitamin B6.
- Spike: Add Vitamin B6 Impurity 3 Stock Solution to the placebo at three levels:
 - Level 1: Limit of Quantitation (LOQ).
 - Level 2: 100% of Specification Limit (e.g., 0.2%).[\[1\]](#)
 - Level 3: 150% of Specification Limit.
- Analysis: Inject in triplicate. Calculate % Recovery.
 - Acceptance Criteria: 85.0% – 115.0% recovery.

Stability Study Workflow (Forced Degradation)

To confirm Impurity 3 as a stability marker, perform forced degradation specifically targeting the acetal pathway.



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Figure 2: Workflow for validating Impurity 3 in forced degradation studies.

Data Analysis: Relative Response Factor (RRF)

Since Impurity 3 has a different chromophore than Pyridoxine (due to the ring fusion), RRF must be established for accurate quantification without running the standard every time.

- Typical RRF: Expected range 0.8 – 1.2 (Must be experimentally determined).
- Calculation:

Where

is Area and

is Concentration.

References

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